1,5-Dimethylspiro[5.5]undecan-3-one
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Overview
Description
1,5-Dimethylspiro[5.5]undecan-3-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The chirality of this compound arises from the helicity of its spirane skeleton, making it a subject of interest in stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylspiro[5.5]undecan-3-one typically involves the acetalization of 1,1-dimethoxycyclohexane with para-toluenesulfonic acid monohydrate . This method is suitable for preparing the compound from 1,1-dimethoxycyclohexane and involves specific reaction conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spiro compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
1,5-Dimethylspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and conformational analysis.
Medicine: Derivatives of this compound are investigated for their potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethylspiro[5.5]undecan-3-one involves its interaction with molecular targets through its unique spiro structure. The helicity of the spirane skeleton allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1,5-Dimethylspiro[5.5]undecan-3-one can be compared with other similar spiro compounds, such as:
1,4-Diazaspiro[5.5]undecan-3-one: Known for its pharmaceutical applications, particularly in the treatment of disorders involving abnormal cellular proliferation.
1,5-Dioxaspiro[5.5]undecane: Used in organic synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting stereochemical properties, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88245-97-0 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,5-dimethylspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
SHNGPGXBGMEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C12CCCCC2)C |
Origin of Product |
United States |
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